molecular formula C16H27NO B13800005 2-(4-Phenylbutoxy)triethylamine CAS No. 26281-52-7

2-(4-Phenylbutoxy)triethylamine

Katalognummer: B13800005
CAS-Nummer: 26281-52-7
Molekulargewicht: 249.39 g/mol
InChI-Schlüssel: BEKBJUZTMZURQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Phenylbutoxy)triethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylbutoxy group attached to a triethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbutoxy)triethylamine typically involves the reaction of 4-phenylbutanol with triethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to scale up the synthesis process. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the industrial process are often chosen for their availability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenylbutoxy)triethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutoxy oxides, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Phenylbutoxy)triethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: Utilized in the production of various chemical products, including polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(4-Phenylbutoxy)triethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylbutoxy group can interact with hydrophobic pockets in proteins, while the triethylamine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethylamine: A simpler amine with similar basic properties but lacking the phenylbutoxy group.

    Phenylbutylamine: Contains a phenylbutyl group but lacks the triethylamine moiety.

    Triphenylamine: Another amine with a different aromatic substitution pattern.

Uniqueness

2-(4-Phenylbutoxy)triethylamine is unique due to the combination of the phenylbutoxy group and the triethylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

26281-52-7

Molekularformel

C16H27NO

Molekulargewicht

249.39 g/mol

IUPAC-Name

N,N-diethyl-2-(4-phenylbutoxy)ethanamine

InChI

InChI=1S/C16H27NO/c1-3-17(4-2)13-15-18-14-9-8-12-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI-Schlüssel

BEKBJUZTMZURQX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOCCCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.